4-Bromo-6-nitro-1H-indole

Catalog No.
S700624
CAS No.
885520-47-8
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-nitro-1H-indole

CAS Number

885520-47-8

Product Name

4-Bromo-6-nitro-1H-indole

IUPAC Name

4-bromo-6-nitro-1H-indole

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H

InChI Key

BVXHHQBPXSUJPE-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br
  • Potential as a Building Block for Drug Discovery

    Due to its structure containing a fused indole ring and reactive functional groups (nitro and bromine), 4-Bromo-6-nitro-1H-indole has potential as a building block for the synthesis of more complex molecules with various functionalities. These functionalities could be useful in the development of new drugs [, ].

  • Studies Needed

    More research is required to determine the specific biological properties and potential applications of 4-Bromo-6-nitro-1H-indole. This might involve studies on its reactivity, interaction with biological targets, and overall pharmacological profile.

4-Bromo-6-nitro-1H-indole is a heterocyclic organic compound with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol. It features a bromine atom at the fourth position and a nitro group at the sixth position of the indole ring system. This compound is characterized by its aromatic properties and is soluble in various organic solvents . The presence of both bromine and nitro groups contributes to its unique reactivity and potential biological activities.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Electrophilic Substitution: This compound can undergo electrophilic substitution reactions at various positions on the indole ring, particularly at the 2- and 3-positions.
  • Oxidation: The bromine atom can be oxidized under certain conditions to yield different derivatives.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
  • Substitution: Halogenating agents like bromine or chlorine in the presence of Lewis acid catalysts.
  • Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

  • From reduction: 4-Bromo-6-amino-1H-indole.
  • From substitution: 2-Bromo-4-bromo-6-nitro-1H-indole.
  • From oxidation: 4-Carboxy-6-nitro-1H-indole.

Research indicates that 4-Bromo-6-nitro-1H-indole exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown potential against various bacterial strains.
  • Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell growth through various mechanisms .

These properties make it a candidate for further investigation in drug development.

The synthesis of 4-Bromo-6-nitro-1H-indole typically involves:

  • Nitration of Indole Derivatives: One common method includes the nitration of 4-bromoindole using a nitrating agent such as nitric acid in the presence of sulfuric acid. Careful control of reaction conditions ensures selective nitration at the desired position .
  • Industrial Production Techniques: Large-scale production may utilize continuous flow reactors to maintain consistent conditions and enhance yields. Advanced purification techniques like recrystallization and chromatography are employed to achieve high-purity products.

4-Bromo-6-nitro-1H-indole has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential therapeutic properties.
  • Industrial Uses: The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its unique color properties and reactivity .

Studies have shown that 4-Bromo-6-nitro-1H-indole interacts with various biological targets. Notably, it has been identified as an inhibitor for certain cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. Specifically, it acts as an inhibitor for CYP1A2 but does not affect CYP2C19 or CYP2D6 activities . Such interactions are essential for understanding its pharmacokinetic profile.

Several compounds share structural similarities with 4-Bromo-6-nitro-1H-indole. Here are a few notable examples:

Compound NameKey FeaturesDifferences
4-MethylindoleLacks nitro and bromo groups; different reactivityNo halogen or nitro functionalities
6-NitroindoleContains only a nitro group; lacks bromineDifferent electronic properties
4-BromoindoleSimilar bromine substituent; lacks nitro groupDifferent biological activity due to missing nitro group
4-Bromo-6-aminoindoleContains an amino group instead of nitroDifferent reactivity patterns

Uniqueness

The uniqueness of 4-Bromo-6-nitro-1H-indole lies in its combination of both bromine and nitro groups, which endows it with distinct chemical reactivity and potential biological activities. This dual functionality makes it valuable for research and industrial applications, distinguishing it from other indole derivatives .

XLogP3

2.6

Wikipedia

4-Bromo-6-nitro-1H-indole

Dates

Modify: 2023-08-15

Explore Compound Types